3,5-Bis(dimethylamino)-1H-1,2,4-triazole chemical properties
3,5-Bis(dimethylamino)-1H-1,2,4-triazole chemical properties
An In-Depth Technical Guide to 3,5-Bis(dimethylamino)-1H-1,2,4-triazole
Executive Summary: This document provides a comprehensive technical overview of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole, a heterocyclic compound belonging to the functionally significant 1,2,4-triazole class. While specific experimental data on this particular molecule is limited in published literature, this guide synthesizes available information on its core chemical and physical properties, alongside a scientifically-grounded discussion of its predicted spectroscopic profile, potential synthetic pathways, and likely reactivity. The 1,2,4-triazole scaffold is a cornerstone in modern pharmacology, featuring in numerous antifungal, anticancer, and anticonvulsant drugs.[1] This guide leverages the well-established chemistry of this class to provide valuable insights for researchers, scientists, and drug development professionals interested in the potential of novel substituted triazoles.
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of paramount importance in medicinal chemistry and materials science due to its unique combination of properties.[2][3] The triazole core is metabolically stable, capable of participating in hydrogen bonding, and possesses a dipole moment that facilitates strong and specific interactions with biological targets.[4] Consequently, this scaffold is present in a wide array of clinically approved drugs, including the antifungal agents fluconazole and itraconazole, and the non-steroidal anticancer drugs letrozole and anastrozole.[1][5]
Derivatives of 1,2,4-triazole are explored for a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][6] The strategic placement of substituents on the triazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target affinity, making it a versatile building block in drug discovery.[4][7]
Molecular Identity and Core Properties
3,5-Bis(dimethylamino)-1H-1,2,4-triazole is a symmetrically substituted triazole. Its identity is defined by the following core identifiers and computed physicochemical properties, which are crucial for predicting its behavior in various chemical and biological systems.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-N,3-N,5-N,5-N-tetramethyl-1H-1,2,4-triazole-3,5-diamine | [8] |
| Molecular Formula | C₆H₁₃N₅ | [8] |
| Molecular Weight | 155.20 g/mol | [8] |
| Canonical SMILES | CN(C)C1=NC(=N[NH]1)N(C)C | [8] |
| InChI Key | JJGXKXPPLXDJBG-UHFFFAOYSA-N | [8] |
Physicochemical Properties
The following table summarizes key computed properties that influence the molecule's pharmacokinetics and pharmacodynamics.
| Property | Value | Significance & Interpretation |
| XLogP3 | 0.9 | [8] |
| Polar Surface Area (PSA) | 48.1 Ų | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Rotatable Bond Count | 2 | [8] |
The positive XLogP3 value suggests a moderate degree of lipophilicity, while the polar surface area indicates potential for good membrane permeability. The presence of a single hydrogen bond donor (the N-H of the triazole ring) and multiple acceptor sites (the ring and dimethylamino nitrogens) suggests the molecule can engage in specific hydrogen bonding interactions with biological targets.
Molecular Structure
The chemical structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole is fundamental to understanding its properties.
Caption: Chemical structure of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole.
Proposed Synthesis and Reactivity
Conceptual Synthetic Workflow
A logical approach involves the condensation and cyclization of a guanidine derivative with a hydrazine-based precursor. The electron-rich nature of the dimethylamino groups would likely influence the reaction conditions required for efficient cyclization.
Caption: Proposed workflow for the synthesis of the target compound.
Predicted Reactivity
The chemical reactivity of 3,5-Bis(dimethylamino)-1H-1,2,4-triazole is governed by its key functional groups:
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1,2,4-Triazole Ring: The aromatic ring is generally stable but possesses an amphoteric character.[9] The ring nitrogens can be protonated in acidic media, while the N-H proton is acidic and can be removed by a strong base, allowing for N-alkylation or other substitutions at the N1 position.
-
Dimethylamino Groups: These are strong electron-donating groups that increase the electron density of the triazole ring, potentially affecting its aromaticity and susceptibility to electrophilic attack. The nitrogen atoms of these groups are also basic and can be protonated.
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N-H Proton: This proton is the primary site for hydrogen bond donation and can be readily substituted, providing a handle for further chemical modification and derivatization.
Potential Applications and Future Research
Given the extensive biological activities associated with the 1,2,4-triazole scaffold, 3,5-Bis(dimethylamino)-1H-1,2,4-triazole represents an intriguing candidate for further investigation.
-
Medicinal Chemistry: The core structure is a validated pharmacophore. The dimethylamino substituents may enhance aqueous solubility and offer unique steric and electronic properties for binding to enzyme active sites. Its potential as an antifungal, anticancer, or anti-inflammatory agent warrants exploration.[10]
-
Coordination Chemistry: Like other triazoles, this compound could serve as a multidentate ligand for coordinating with metal ions.[9] The resulting metal-organic frameworks or complexes could have applications in catalysis or materials science.
-
Agrochemicals: Substituted aminotriazoles have found use as herbicides and plant growth regulators.[11]
Future Research: The primary directive for future work is the experimental validation of this compound's properties. This includes:
-
Development and Optimization of a Synthetic Protocol: A robust and scalable synthesis is the first critical step.
-
Full Spectroscopic Characterization: Acquiring and interpreting NMR, IR, and Mass Spectrometry data to confirm the structure.
-
Biological Screening: Testing the compound in a panel of assays (e.g., antifungal, antibacterial, cytotoxicity) to identify potential therapeutic applications.
-
Derivatization Studies: Using the reactive N-H site to create a library of related compounds for structure-activity relationship (SAR) studies.
References
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PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]
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Demirbas, N., et al. (2006). Synthesis of New Bis-1,2,4-Triazole Derivatives. Molecules. Retrieved from [Link]
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SciSpace. (2006). Synthesis of new bis-1,2,4-triazole derivatives. Retrieved from [Link]
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Dolzhenko, A. V., et al. (2020). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole, 3,5-dimethyl- (CAS 7343-34-2). Retrieved from [Link]
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AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Retrieved from [Link]
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Al-Azzawi, A. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. Retrieved from [Link]
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Kaplaushenko, A., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. Retrieved from [Link]
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MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Pharmacia. Retrieved from [Link]
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Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University. Retrieved from [Link]
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MDPI. (2023). Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity. Retrieved from [Link]
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ResearchGate. (2010). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). Retrieved from [Link]
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